Melan A Melan A MART-1 Antigen is a tumor-associated melanocytic differentiation antigen. Vaccination with MART-1 antigen may stimulate a host cytotoxic T-cell response against tumor cells expressing the melanocytic differentiation antigen, resulting in tumor cell lysis. (NCI04)
A melanosome-specific protein that plays a role in the expression, stability, trafficking, and processing of GP100 MELANOMA ANTIGEN, which is critical to the formation of Stage II MELANOSOMES. The protein is used as an antigen marker for MELANOMA cells.
Brand Name: Vulcanchem
CAS No.: 156251-11-5
VCID: VC0118371
InChI: InChI=1S/C37H67N9O11/c1-12-19(7)28(43-25(48)15-39-32(51)22(10)41-31(50)21(9)38)34(53)40-16-26(49)44-29(20(8)13-2)35(54)42-24(14-17(3)4)33(52)46-30(23(11)47)36(55)45-27(18(5)6)37(56)57/h17-24,27-30,47H,12-16,38H2,1-11H3,(H,39,51)(H,40,53)(H,41,50)(H,42,54)(H,43,48)(H,44,49)(H,45,55)(H,46,52)(H,56,57)/t19-,20-,21-,22-,23+,24-,27-,28-,29-,30-/m0/s1
SMILES: CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N.CC(=O)O
Molecular Formula: C37H67N9O11
Molecular Weight: 814.0 g/mol

Melan A

CAS No.: 156251-11-5

Cat. No.: VC0118371

Molecular Formula: C37H67N9O11

Molecular Weight: 814.0 g/mol

* For research use only. Not for human or veterinary use.

Melan A - 156251-11-5

Specification

CAS No. 156251-11-5
Molecular Formula C37H67N9O11
Molecular Weight 814.0 g/mol
IUPAC Name (2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid
Standard InChI InChI=1S/C37H67N9O11/c1-12-19(7)28(43-25(48)15-39-32(51)22(10)41-31(50)21(9)38)34(53)40-16-26(49)44-29(20(8)13-2)35(54)42-24(14-17(3)4)33(52)46-30(23(11)47)36(55)45-27(18(5)6)37(56)57/h17-24,27-30,47H,12-16,38H2,1-11H3,(H,39,51)(H,40,53)(H,41,50)(H,42,54)(H,43,48)(H,44,49)(H,45,55)(H,46,52)(H,56,57)/t19-,20-,21-,22-,23+,24-,27-,28-,29-,30-/m0/s1
Standard InChI Key NEHKZPHIKKEMAZ-ZFVKSOIMSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)N
SMILES CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N.CC(=O)O
Canonical SMILES CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N

Introduction

Discovery and Basic Characteristics

Melan-A is a 20–22 kDa protein encoded by the MLANA gene. It is expressed exclusively in melanocytes, melanomas, and the retinal pigment epithelium . Structurally, it localizes to melanosomes, suggesting roles in melanosome biogenesis or melanin synthesis . Two monoclonal antibodies, A103 and A355, were developed to detect Melan-A, with A103 showing specificity to a 20–22 kDa protein doublet in Melan-A-positive melanoma cell lines .

Diagnostic Applications in Melanocytic Lesions

Melan-A is widely used to differentiate melanomas from non-melanocytic tumors. Below is a comparative analysis of its staining efficacy against other markers:

MarkerSensitivitySpecificityKey Applications
Melan-AHighModerateBenign/malignant melanomas, metastatic lesions
HMB-45ModerateHighEarly melanoma detection, spindled melanomas
SOX-10HighModerateLentigo, desmoplastic melanomas

Staining Patterns in Melanocytic Lesions

Melan-A exhibits robust staining in:

  • Benign lesions: Junctional and dermal melanocytes in nevi and lentigo .

  • Malignant lesions: Epithelioid and spindle cells in primary melanomas, with higher positivity in mucosal and metastatic tumors compared to HMB-45 .

  • Limitations: Variable reactivity in desmoplastic melanomas, necessitating adjunct S100 staining .

Comparative Analysis with HMB-45 and SOX-10

A study of 32 lentigo specimens revealed:

  • Melan-A and SOX-10 stained 0.195 more melanocytes than HMB-45 .

  • No significant difference between Melan-A and SOX-10 in melanocyte detection .

  • HMB-45 showed specificity for early melanoma in situ but lacked sensitivity .

Role in Immunotherapy and Beyond

Melan-A is a target for cytotoxic T-lymphocytes (CTLs) in melanoma immunotherapy. Its expression correlates with:

  • MITF and SILV/PMEL17 (GP100), forming a transcriptional network regulating melanocyte lineage .

  • BRAF mutation status in melanomas, though no direct correlation was observed .

Challenges and Future Directions

Key limitations:

  • Non-specific staining: Keratinocytes and melanophages may show false positives .

  • Desmoplastic melanomas: Variable Melan-A expression complicates diagnosis .
    Emerging applications:

  • Anti-melanogenic compounds: Unrelated to Melan-A, Ginsenoside Rh23 (a ginsenoside from Panax ginseng) inhibits melanogenesis in melan-a cells and zebrafish models, though this is distinct from Melan-A biology .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator